Dithioterephthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

- Synthesis of metal-organic frameworks (MOFs): 1,4-BDTA can be used as a ligand to construct MOFs with unique properties. These MOFs have potential applications in gas storage, separation, and catalysis [].

- Development of polymers: 1,4-BDTA can be incorporated into polymer chains to create new materials with enhanced thermal stability, mechanical strength, and flame retardancy [].

Medicinal Chemistry:

- Drug discovery: Preliminary studies suggest that 1,4-BDTA derivatives may possess anti-cancer and anti-inflammatory properties [, ]. However, further research is needed to validate these findings and develop them into potential therapeutic agents.

Other Potential Applications:

- Sensors: 1,4-BDTA is being explored for the development of sensors for the detection of various analytes, including heavy metals and environmental pollutants [].

- Biomedical applications: Initial research suggests that 1,4-BDTA may have potential applications in areas like tissue engineering and drug delivery []. However, further investigation is necessary to understand its safety and efficacy in these contexts.

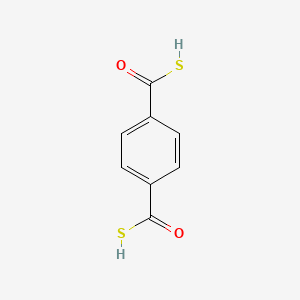

Dithioterephthalic acid, a derivative of terephthalic acid, is characterized by the presence of two thiol groups (-SH) attached to the aromatic ring. This compound belongs to the family of dicarboxylic acids and is notable for its unique chemical properties due to the presence of sulfur atoms. The molecular formula for dithioterephthalic acid is , and it typically appears as a white crystalline solid.

- Nucleophilic Substitution: The thiol groups can undergo nucleophilic substitution reactions, making the compound reactive towards electrophiles.

- Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids, altering the compound's properties significantly.

- Esterification: Similar to other carboxylic acids, dithioterephthalic acid can react with alcohols to form esters, which are important in polymer chemistry.

Research on the biological activity of dithioterephthalic acid is limited, but its structural similarities to other thiol-containing compounds suggest potential antioxidant properties. Compounds with thiol groups are often involved in redox reactions within biological systems, which could imply a role in cellular defense mechanisms against oxidative stress. Further studies would be needed to elucidate specific biological effects and mechanisms of action.

Dithioterephthalic acid can be synthesized through several methods:

- Direct Sulfhydryl Addition: Starting from terephthalic acid, thiol groups can be introduced via nucleophilic addition reactions using hydrogen sulfide or thiols under acidic conditions.

- Reduction of Disulfides: Disulfide derivatives of terephthalic acid can be reduced using reducing agents like lithium aluminum hydride to yield dithioterephthalic acid.

- Electrophilic Aromatic Substitution: The introduction of thiol groups can also be achieved through electrophilic substitution reactions on a suitable precursor.

Dithioterephthalic acid has several potential applications:

- Polymer Chemistry: It can serve as a building block for synthesizing novel polymers with enhanced properties due to the presence of sulfur.

- Antioxidants: Its potential antioxidant properties make it a candidate for use in pharmaceuticals or as a food preservative.

- Chemical Intermediates: It may act as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis.

Interaction studies involving dithioterephthalic acid focus on its reactivity with various biological molecules and synthetic compounds. The presence of thiol groups allows for interactions with metals and other electrophiles, which can lead to complex formation or changes in reactivity profiles. Understanding these interactions is crucial for assessing its safety and efficacy in potential applications.

Dithioterephthalic acid shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Terephthalic Acid | Two carboxylic acid groups | Non-thiol; used primarily in polyester production |

| Isophthalic Acid | Two carboxylic acid groups | Similar uses but different polymer characteristics |

| Thiodipropionic Acid | Two thiol groups linked by propyl | Used as a stabilizer; different chain length |

| Mercaptocarboxylic Acids | Carboxylic group and one thiol group | More reactive due to fewer sterics |

Dithioterephthalic acid is unique due to its dual functionality as both a dicarboxylic acid and a compound containing two thiol groups, which enhances its reactivity compared to other similar compounds.

Dithioterephthalic acid is structurally related to terephthalic acid but contains sulfur atoms in place of oxygen in the carboxyl groups. With the molecular formula C₈H₆O₂S₂ and a molecular mass of 198.26 g/mol, this compound features a symmetrical structure with two carbothioic acid groups positioned para to each other on the benzene ring.

The compound's structural details include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆O₂S₂ |

| Molecular Mass | 198.26 g/mol |

| IUPAC Name | 1,4-Benzenedicarbothioic acid |

| CAS Number | 1076-98-8 |

| Alternative CAS Number (deleted) | 16262-26-3 |

Various identification codes and structural representations include:

- SMILES Notation: O=C(S)C1=CC=C(C=C1)C(=O)S

- InChI: InChI=1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12)

- InChIKey: ZMOOAVPSGXARRF-UHFFFAOYSA-N

The molecule possesses a unique configuration where carbothioic acid groups (-COSH) replace the carboxylic acid groups (-COOH) found in terephthalic acid, creating a structural analog with distinctive chemical properties and reactivity profiles.

XLogP3

UNII

GHS Hazard Statements

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard